Isobutyrylshikonin

概要

説明

イソブチルシコニン: は、ムラサキの根に含まれる天然のナフトキノン誘導体です。シコニン類の化合物群に属し、鮮やかな赤色の色素とさまざまな生物活性で知られています。 イソブチルシコニンは、抗酸化、抗炎症、抗がん効果など、潜在的な治療効果について研究されています .

準備方法

合成経路と反応条件: イソブチルシコニンは、化学合成やバイオテクノロジー的手法など、いくつかの方法で合成することができます。一般的な方法の1つは、ムラサキの根からシコニンを抽出し、化学修飾してイソブチルシコニンを生成することです。 合成経路は、通常、イソ酪酸と適切な触媒を用いたエステル化反応を含みます .

工業生産方法: イソブチルシコニンの工業生産は、しばしば植物細胞培養技術に依存します。ムラサキの毛根培養は、シコニンとその誘導体、特にイソブチルシコニンの生産に使用されます。 この方法は、制御された条件下で化合物を大量生産することができ、研究や産業用途のための安定した供給を確保します .

化学反応の分析

反応の種類: イソブチルシコニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) などの一般的な酸化剤を使用して、イソブチルシコニンを酸化させ、キノン誘導体を生成します。

還元: 水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用して、イソブチルシコニンを還元させ、ヒドロキノン誘導体を生成します。

置換: アミンやチオールなどの求核剤を含む置換反応は、イソブチルシコニンの側鎖を修飾し、さまざまな生物活性を持つ誘導体を生成することができます

主要な生成物: これらの反応から生成される主な生成物は、アセチルシコニン、イソバレリルシコニン、β-ヒドロキシイソバレリルシコニンなど、さまざまなシコニン誘導体です。 これらの誘導体は、それぞれ異なる生物活性を示し、医薬品や工業用途に役立ちます .

科学研究への応用

化学: イソブチルシコニンは、シコニン誘導体の同定と定量を行うための分析化学における基準物質として使用されます。 また、他のナフトキノン化合物の製造のための合成前駆体としても使用されます .

生物学: 生物学的研究では、イソブチルシコニンは抗酸化作用について研究されています。 それはラジカル捕捉活性を示し、細胞を酸化ストレスから保護する可能性のある候補です .

医学: イソブチルシコニンは、抗炎症作用と抗がん作用により、医学研究で有望視されています。 それは、がん転移に関与する酵素であるマトリックスメタロプロテイナーゼ9 (MMP-9) の活性を阻害し、さまざまな癌細胞株に対して細胞毒性効果を示します .

産業: 産業分野では、イソブチルシコニンは化粧品や食品の天然色素として使用されています。 その鮮やかな赤色の色素は、合成染料と比較してその安定性と安全性で評価されています .

科学的研究の応用

Anticancer Properties

Mechanisms of Action

Isobutyrylshikonin exhibits potent anticancer effects, particularly against various types of cancer cells. Studies have demonstrated that it induces apoptosis in oral squamous carcinoma cells through mechanisms involving reactive oxygen species (ROS) and caspase activation. Specifically, treatment with this compound resulted in a dose-dependent increase in apoptotic cell death, with an IC50 value significantly lower than that of its parent compound, shikonin .

Case Study: Oral Cancer

A study analyzed the cytotoxic effects of this compound on Ca9-22 and SCC-25 oral cancer cell lines. The results indicated that this compound induced apoptosis via the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c . The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ca9-22 | 0.5 | ROS-mediated apoptosis |

| SCC-25 | 0.6 | Caspase activation |

Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory responses. A study reported that it suppresses lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 in BV2 microglial cells by downregulating the PI3K/Akt signaling pathway . This indicates its potential as an anti-inflammatory agent.

Antileukemic Activity

Recent research highlights the efficacy of this compound against leukemia cells. It has been shown to trigger apoptosis and inhibit proliferation in chronic lymphocytic leukemia (CLL) and B-cell prolymphocytic leukemia cells. The mechanism involves the attenuation of the STAT signaling pathway, specifically through the reduction of phosphorylated STAT3 levels .

Case Study: Leukemia

The following table illustrates the effectiveness of this compound on different leukemia cell lines:

| Cell Line | Effect | Mechanism |

|---|---|---|

| CLL | Induces apoptosis | Inhibition of STAT3 signaling |

| B-cell Prolymphocytic Leukemia | Inhibits proliferation | Decreased expression of stemness markers |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's ability to disrupt bacterial membranes contributes to its antimicrobial activity, making it a candidate for further development in treating infections.

Wound Healing and Tissue Regeneration

In traditional medicine, shikonin derivatives have been used for wound healing due to their ability to promote granulation tissue formation and accelerate healing processes. This compound's role in enhancing wound healing has been documented, suggesting its potential application in regenerative medicine .

作用機序

イソブチルシコニンは、複数の分子標的と経路を通じて効果を発揮します。それは、癌細胞の浸潤と転移に重要な役割を果たす MMP-9 の活性を阻害します。 さらに、イソブチルシコニンは、炎症と酸化ストレスに関与するさまざまなシグナル伝達経路を調節し、抗炎症作用と抗酸化作用に貢献します .

類似化合物との比較

類似化合物:

シコニン: 抗炎症作用や抗がん作用など、類似の生物活性を持つ別のナフトキノン誘導体です。

アセチルシコニン: 安定性と生物学的利用能が向上したシコニンの誘導体です。

イソバレリルシコニン: 強力な抗がん作用と腫瘍増殖阻害効果で知られています。

β-ヒドロキシイソバレリルシコニン: 強力な抗酸化作用と抗炎症作用を示します

独自性: イソブチルシコニンは、MMP-9 の特異的な阻害により際立っており、がん研究に役立つ化合物です。 そのユニークな化学構造は、さまざまな修飾を可能にし、治療特性が改善された新規誘導体の開発につながります .

生物活性

Isobutyrylshikonin, a derivative of shikonin, is a naturally occurring naphthoquinone compound primarily extracted from the roots of Lithospermum erythrorhizon and other related plants. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

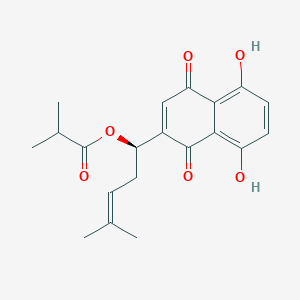

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which contributes to its biological properties. Its structural formula is represented as follows:

This compound exhibits a molecular weight of 234.25 g/mol and features various functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.79 |

| Escherichia coli | 8.53 |

| Pseudomonas aeruginosa | 9.54 |

| Candida albicans | 6.40 |

These results indicate that this compound exhibits potent antibacterial and antifungal activities, making it a promising candidate for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies have indicated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 | 86.0 |

| HCT116 | 80.2 |

This compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of the JNK signaling pathway .

Anti-inflammatory Effects

This compound has been observed to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key regulator of inflammation. In experimental models, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Study: Inflammatory Bowel Disease

In a mouse model of acute ulcerative colitis, treatment with this compound resulted in improved clinical outcomes, including reduced colonic damage and inflammation markers .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of cerebral ischemia. Studies indicate that it can reduce neuronal damage following ischemic injury by modulating oxidative stress pathways and enhancing antioxidant enzyme activities .

特性

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYLTBIGIAADD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316067 | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-12-7 | |

| Record name | Isobutyrylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。